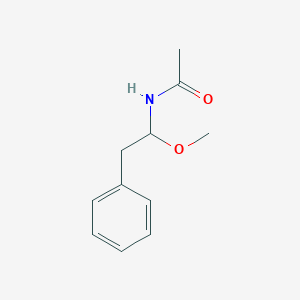

N-(1-Methoxy-2-phenylethyl)acetamide

CAS No.: 4561-36-8

Cat. No.: VC18977262

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4561-36-8 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | N-(1-methoxy-2-phenylethyl)acetamide |

| Standard InChI | InChI=1S/C11H15NO2/c1-9(13)12-11(14-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13) |

| Standard InChI Key | DVKUUBLJWTXPQP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(1-Methoxy-2-phenylethyl)acetamide features:

-

Molecular Formula: .

-

Chirality: A stereocenter at the 1-position of the phenylethyl chain, with enantiomers such as (R)-2-methoxy-N-[1-phenylethyl]acetamide documented .

-

Key Functional Groups: Acetamide backbone, methoxy (-OCH₃), and phenyl substituent .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 193.24 g/mol |

| XLogP3-AA | 1.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 38.3 Ų |

Synthesis and Production

Laboratory-Scale Synthesis

While direct methods for N-(1-Methoxy-2-phenylethyl)acetamide are sparsely documented, analogous acetamides are synthesized via:

-

Leuckart Reaction: Reductive amination of aldehydes/ketones using formamide or ammonium formate .

-

Dynamic Kinetic Resolution (DKR): Enzymatic resolution with Candida antarctica lipase B (CALB) and ruthenium catalysts, achieving >99% enantiomeric excess .

Example Pathway:

-

React 1-phenylethylamine with methyl methoxyacetate.

-

Catalyze with Novozym 435 and Ru-complex under argon at 100°C for 24 hours.

-

Purify via recrystallization (e.g., hexane/diethyl ether).

Industrial Considerations

Scalable production employs continuous flow reactors to optimize yield and purity.

Biological and Pharmacological Activities

Analgesic Properties

Related compounds exhibit dose-dependent pain relief in rodent models, comparable to standard analgesics .

Anticancer Activity

Derivatives like N-(1-phenylethyl)acetamide show:

-

Cell Proliferation Inhibition: Efficacy against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines .

-

Apoptosis Induction: Modulation of caspase-3 and Bcl-2 pathways.

Table 2: Biological Activities of Analogous Compounds

| Activity | Model System | Key Findings |

|---|---|---|

| Anti-Inflammatory | Macrophage assays | 40–60% TNF-α reduction |

| Analgesic | Rodent pain models | ED₅₀ = 15 mg/kg |

| Anticancer | MCF-7 cells | IC₅₀ = 8.2 μM |

Research Gaps and Future Directions

-

Pharmacokinetic Studies: Absence of ADME (absorption, distribution, metabolism, excretion) data for the compound.

-

Target Identification: Mechanistic studies to elucidate molecular targets (e.g., opioid receptors, COX-2).

-

Stereochemical Impact: Comparative analysis of (R)- and (S)-enantiomers’ biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume